2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone

Description

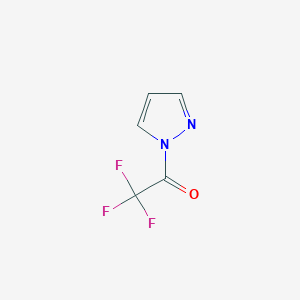

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone is a fluorinated ketone derivative featuring a pyrazole ring substituted with a trifluoroacetyl group. This compound belongs to a broader class of heterocyclic trifluoroethanones, which are of interest in pharmaceutical and agrochemical research due to their unique electronic and steric properties conferred by the trifluoromethyl group.

Properties

Molecular Formula |

C5H3F3N2O |

|---|---|

Molecular Weight |

164.09 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-pyrazol-1-ylethanone |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-3-1-2-9-10/h1-3H |

InChI Key |

INDDUZGKAYXNIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of pyrazole with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:

[ \text{Pyrazole} + \text{Trifluoroacetic Anhydride} \rightarrow \text{2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 2,2,2-trifluoro-1-(1H-pyrazol-1-yl)ethanol.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone has shown promise in medicinal chemistry due to its antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, the synthesis of thiazole derivatives from this compound has been linked to enhanced antimicrobial efficacy .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for further research in developing anti-inflammatory drugs.

Material Science

In material science, 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone is utilized in the development of advanced materials:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for high-performance applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of the Brazilian Chemical Society examined the synthesis of various pyrazole derivatives from 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested bacterial strains .

Case Study 2: Development of Fluorinated Materials

Research highlighted in American Elements demonstrated the use of 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone in synthesizing fluorinated polymers. These materials were characterized by superior thermal properties and resistance to solvents compared to their non-fluorinated counterparts. This application is particularly relevant for industries requiring durable materials under extreme conditions .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues: Pyrazole vs. Triazole and Imidazole Derivatives

Triazole Derivatives

- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a): Structure: Replaces pyrazole with a 1,2,3-triazole ring. Synthesis: Achieved in 80% yield via sub-gram-scale reactions, with an E-factor of 13.6, indicating moderate environmental impact .

Imidazole Derivatives

- 2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone: Availability: Commercially accessible (95% purity, 10g/25g quantities) .

Key Structural Differences

- Regioselectivity : Pyrazole derivatives (e.g., 4f, 4g) exhibit lower synthetic yields (7–8.3%) compared to triazoles (80–93%), likely due to challenges in regioselective functionalization .

- Electronic Effects : The trifluoroacetyl group enhances electrophilicity, but pyrazole’s weaker basicity compared to imidazole may reduce nucleophilic attack efficiency .

Physicochemical Properties

- Crystallography : Pyrazole derivatives exhibit conformational flexibility, as seen in the title compound (), which may influence packing efficiency and solubility compared to rigid triazole frameworks .

Biological Activity

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 164.09 g/mol

- CAS Number : 161957-47-7

-

Structural Representation :

Biological Activity Overview

Research indicates that pyrazole derivatives, including 2,2,2-trifluoro-1-(1H-pyrazol-1-yl)ethanone, exhibit a range of biological activities:

-

Antitumor Activity :

- Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. Notably, they target pathways involving BRAF(V600E), EGFR, and Aurora-A kinase .

- A study highlighted that certain pyrazole carboxamide derivatives displayed notable antitumor activity, indicating potential for further development in cancer therapeutics .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural characteristics:

- Fluorination : The presence of trifluoromethyl groups enhances lipophilicity and may improve interaction with biological targets.

- Substitution Patterns : Variations in the pyrazole ring and substituents can significantly alter potency and selectivity against specific biological targets .

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Pyrazole Carboxamide | Antitumor | Inhibition of BRAF(V600E), EGFR |

| Isoxazole Pyrazole | Antifungal | Disruption of cell membranes |

| Trifluorinated Pyrazoles | Anti-inflammatory | Cytokine inhibition |

Case Studies

Several studies provide insight into the efficacy of pyrazole derivatives:

- Antitumor Efficacy :

- Anti-inflammatory Effects :

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.